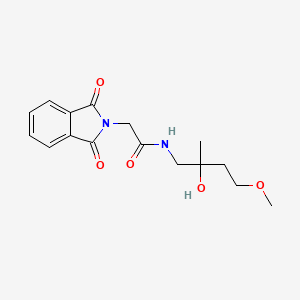![molecular formula C20H26N8OS B12249196 9-(2-methoxyethyl)-6-{5-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B12249196.png)
9-(2-methoxyethyl)-6-{5-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Methoxyethyl)-6-{5-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
9-(2-Methoxyethyl)-6-{5-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine and purine rings can be reduced under specific conditions.
Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, 9-(2-methoxyethyl)-6-{5-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and other interactions makes it a valuable tool for probing biological systems .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities .
Mechanism of Action
The mechanism of action of 9-(2-methoxyethyl)-6-{5-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the targets, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 9-(2-Methoxyethyl)-6-[4-(thieno[2,3-d]pyrimidin-4-yl)-1-piperazinyl]-9H-purine
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
What sets 9-(2-methoxyethyl)-6-{5-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C20H26N8OS |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
9-(2-methoxyethyl)-6-[2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]purine |
InChI |
InChI=1S/C20H26N8OS/c1-13-6-16(25-20(24-13)30-3)27-7-14-9-28(10-15(14)8-27)19-17-18(21-11-22-19)26(12-23-17)4-5-29-2/h6,11-12,14-15H,4-5,7-10H2,1-3H3 |
InChI Key |
XTKUXYRXHMUVAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methyl-6-{4-[2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine](/img/structure/B12249122.png)
![3-Bromo-5-chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine](/img/structure/B12249124.png)
![N-[(4-bromophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12249129.png)
![N-cyclopropyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B12249130.png)

![N-tert-butyl-2-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]acetamide](/img/structure/B12249145.png)
![1-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-pyrazole](/img/structure/B12249149.png)
![6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-({1-[(4-fluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B12249153.png)
![2-[(Oxan-3-yl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B12249155.png)
![2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-(methylsulfanyl)-1,3-benzothiazole](/img/structure/B12249157.png)
![4-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B12249158.png)
![6-cyclopropyl-5-fluoro-N-methyl-N-{[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methyl}pyrimidin-4-amine](/img/structure/B12249161.png)
![N-(propan-2-yl)-2-[4-(quinoxalin-2-yl)piperazin-1-yl]propanamide](/img/structure/B12249164.png)
![N-(3-chlorophenyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide](/img/structure/B12249169.png)
